1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-acetamidoacetyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-6(12)10-4-8(13)11-3-2-7(5-11)9(14)15/h7H,2-5H2,1H3,(H,10,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIASRTCTTGNTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Pyrrolidine-3-carboxylic Acid Core
Pyrrolidine-2-carboxylic acid derivatives are commonly synthesized via cyclization reactions involving formic mixed anhydrides or alkyl formates with strong bases such as lithium diisopropylamide or sodium hydride. This cyclization step forms the pyrrolidine ring with carboxyl functionality at the 3-position.
Catalytic hydrogenation of double bonds in precursor compounds (e.g., pyrrole derivatives) can yield the pyrrolidine ring system with cis stereochemistry, which is crucial for the desired stereochemical configuration of the final product.
Protection groups such as tert-butoxycarbonyl (Boc) are often introduced on nitrogen atoms to prevent side reactions during subsequent steps.
Introduction of the Acetamidoacetyl Group
The acetamidoacetyl moiety is introduced by acetylation of an amino group using acetic anhydride in the presence of a base such as pyridine. The acetylation reaction is typically carried out at controlled temperatures (15-20°C) and stirred for 1.5 to 3 hours to ensure complete reaction.
Solvents like tetrahydrofuran (THF) or ethyl acetate are used to dissolve the reactants and facilitate the acetylation process.
After acetylation, purification steps involve extraction with solvents such as methylene dichloride or ethyl acetate, followed by filtration and solvent removal to isolate the pure acetamidoacetylated product.
Purification and Isolation
The crude product is purified by precipitation, solvent extraction, and chromatography techniques to remove impurities and unreacted starting materials.
Acid-base extractions are employed to separate the desired compound based on its acidic or basic functional groups. For example, acidification of aqueous layers followed by filtration can precipitate the product as a solid.
Use of drying agents like magnesium sulfate (MgSO4) and filtration ensures removal of residual water before concentration of organic extracts.
Detailed Reaction Conditions and Yields
Research Findings and Technical Notes
The use of strong bases such as lithium diisopropylamide (LDA) at low temperatures (-78°C) is critical for selective cyclization without racemization of chiral centers.
Acetylation in the presence of pyridine at controlled temperatures ensures efficient conversion to the acetamido derivative with minimal side reactions.
Catalytic hydrogenation of alkene precursors to the pyrrolidine ring can yield high stereoselectivity, producing cis isomers which are important for biological activity.
Purification techniques including solvent extraction, precipitation, and chromatographic methods are essential to achieve high purity (>99%) and enantiomeric excess (>99.9%) of the final product.
The preparation methods described avoid racemization and maintain stereochemical integrity, which is crucial for pharmaceutical applications.
Chemical Reactions Analysis
1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles such as amines or thiols replace the acetamido group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences and similarities between 1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid and its analogs:
Physicochemical Properties
- Lipophilicity: Acetamidoacetyl group (target compound) balances hydrophilicity (amide) and moderate lipophilicity (acetyl). Ethylhexanoyl substituent () significantly increases logP, favoring membrane permeability but reducing aqueous solubility . Pyridinylmethyl group () introduces polarity via aromatic nitrogen, enhancing solubility compared to aliphatic chains.
Stereochemical Impact :
- In JYQ-88, the (R)-enantiomer showed superior PARK7 inhibition compared to the (S)-form, underscoring the role of chirality in biological activity .
Biological Activity
1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a pyrrolidine ring with an acetamidoacetyl group and a carboxylic acid functionality. This unique combination allows for various interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Ring : The pyrrolidine structure can be synthesized through cyclization reactions involving appropriate precursors.
- Acetamidoacetyl Group Introduction : This is achieved via acylation reactions, where acetic anhydride or similar reagents are used to introduce the acetamidoacetyl moiety.
- Carboxylic Acid Formation : The carboxylic acid group can be introduced through oxidation or direct functionalization of the pyrrolidine ring.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various Gram-positive bacteria and fungi. In vitro studies indicate that derivatives of this compound show significant activity against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile.
Table 1: Antimicrobial Activity Data
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA (USA 300 lineage) | 64 µg/mL |
| This compound | C. difficile | 128 µg/mL |
These results suggest that modifications to the structure can enhance antimicrobial potency, making this compound a promising scaffold for drug development.
Anticancer Activity
Research indicates that this compound derivatives may also exhibit anticancer properties. In cell culture models, particularly using A549 human lung cancer cells, certain derivatives demonstrated cytotoxic effects.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound derivative | A549 (lung cancer) | 10 µM |
These findings highlight the potential for further exploration in anticancer drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Binding : The structural components allow for binding to receptors that modulate cell signaling pathways, potentially altering cellular responses.
Case Studies
A recent study explored the efficacy of various derivatives of pyrrolidine-3-carboxylic acids against multidrug-resistant pathogens. The results demonstrated that modifications in the acetamido group significantly influenced antimicrobial activity, showcasing structure-activity relationships crucial for drug design.
Q & A
Q. Q1. What synthetic methodologies are recommended for 1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?
A:
- Key Methods : Common approaches involve multi-step organic synthesis, including amide bond formation (e.g., coupling reagents like EDC/HOBt) and protection/deprotection strategies for the pyrrolidine ring.
- Optimization : Control reaction parameters such as:
- Temperature : Maintain 0–25°C during coupling to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and reaction homogeneity .
- Catalysts : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with Cs₂CO₃ as a base to improve efficiency .
- Validation : Monitor reaction progress via TLC or LC-MS to ensure intermediate purity before proceeding to subsequent steps.
Basic Characterization
Q. Q2. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
A:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the acetamidoacetyl group (δ ~2.0 ppm for acetyl CH₃) and pyrrolidine ring conformation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₉H₁₄N₂O₄).
- HPLC : Reverse-phase chromatography (C18 column) with UV detection to assess purity (>95% required for biological assays) .
Advanced Synthesis
Q. Q3. How can researchers resolve contradictions between computational predictions and experimental yields in the synthesis of this compound?
A:
- Stepwise Validation :
- Computational Modeling : Use DFT calculations to predict transition states and reaction pathways.
- Experimental Tuning : Adjust steric/electronic effects by modifying protecting groups (e.g., tert-butoxycarbonyl vs. Fmoc) to align with computational insights.
- Kinetic Analysis : Perform time-resolved studies to identify rate-limiting steps (e.g., acyl transfer vs. cyclization) .
- Case Study : A 2025 study demonstrated that replacing Boc with a trifluoromethyl group improved yield by 20% due to enhanced electrophilicity .
Advanced Mechanistic Studies
Q. Q4. How does the acetamidoacetyl moiety influence the compound’s reactivity in biological systems?
A:
- Mechanistic Insights :
- Experimental Validation : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities.
Data Contradiction Analysis
Q. Q5. How should researchers address discrepancies in reported biological activities of this compound across studies?
A:
- Root Causes : Variability may arise from:
- Purity Differences : Impurities >5% can skew IC₅₀ values. Validate purity via orthogonal methods (e.g., NMR + HPLC).
- Assay Conditions : pH, temperature, and buffer composition (e.g., Tris vs. PBS) impact activity. Standardize protocols .
- Resolution : Conduct dose-response curves in triplicate under controlled conditions and compare with literature using meta-analysis tools.
Reaction Optimization
Q. Q6. What parameters are critical for optimizing nucleophilic substitution reactions in derivatives of this compound?
A:
- Key Factors :
- Base Selection : NaH or DBU for deprotonation, with THF as a solvent to stabilize intermediates.
- Electrophile Reactivity : Use alkyl bromides (vs. chlorides) for faster kinetics.
- Temperature : Perform reactions at 0°C to minimize elimination side products .
- Case Example : A 2025 study achieved 85% yield in a substitution reaction using NaH/THF at 0°C with ethyl bromoacetate .
Advanced Structural Analysis
Q. Q7. How can computational modeling predict the compound’s interaction with biological targets, and how does this align with experimental data?
A:
- Workflow :
- Docking Studies : Use AutoDock Vina to model binding poses with target proteins (e.g., kinases).
- MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of ligand-protein complexes.
- Experimental Cross-Check : Validate predictions with X-ray crystallography or cryo-EM structures .
- Example : A 2025 study identified a hydrogen bond between the carboxylic acid group and Lys123 of a target enzyme, confirmed by crystallography .
Handling Structural Analogs
Q. Q8. What strategies differentiate the synthesis and analysis of this compound from its trifluoromethyl-substituted analogs?
A:
- Synthetic Adjustments :
- Analytical Challenges :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
